Isobutyl nitrate
Overview
Description
Isobutyl nitrate is an organic nitrate compound with the chemical formula C₄H₉NO₃ . It is a colorless liquid with a characteristic fruity odor. This compound is known for its volatility and is used in various industrial applications. This compound is distinct from isobutyl nitrite, which is often used as a recreational inhalant.
Mechanism of Action
Target of Action
Isobutyl nitrate primarily targets the vascular smooth muscle cells . It acts as a potent vasodilator , causing the relaxation of these cells .
Mode of Action
The compound interacts with its targets by releasing nitric oxide (NO) . This molecule is a potent vasodilator that relaxes the smooth muscle cells, leading to the dilation of blood vessels . This results in a decrease in vascular resistance and an increase in blood flow .
Biochemical Pathways
This compound is part of the nitrate-nitrite-nitric oxide pathway . This pathway is an alternative route for the generation of nitric oxide, which is a crucial signaling molecule in various physiological processes . The nitric oxide produced from this pathway can induce vasodilation and influence other downstream effects such as modulation of mitochondrial respiration .
Pharmacokinetics
This compound is rapidly absorbed through the pulmonary alveoli when inhaled . Steady-state blood levels of the compound are achieved during inhalation and are linear with exposure concentration . After inhalation, the effects of this compound on blood pressure and heart rate quickly return to baseline, without any withdrawal rebound effect .
Result of Action
The primary result of this compound’s action is a rapid, dose-dependent reduction in systolic and diastolic blood pressure . Concurrently, there is a maximal increase in heart rate by up to 22% . These effects are sustained over 60 minutes of exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl nitrate can be synthesized through the nitration of isobutyl alcohol. The process involves the reaction of isobutyl alcohol with a nitrating agent such as nitric acid. The reaction is typically carried out under controlled temperature conditions to prevent decomposition and ensure a high yield of the desired product.
Industrial Production Methods: In an industrial setting, this compound is produced by the esterification of isobutyl alcohol with nitric acid. The reaction is conducted in the presence of a catalyst, often sulfuric acid, to enhance the reaction rate and efficiency. The mixture is then distilled to separate the this compound from other by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: It can be reduced to isobutyl alcohol under specific conditions.
Substitution: this compound can participate in substitution reactions where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Products may include isobutyl aldehyde and isobutyric acid.
Reduction: The primary product is isobutyl alcohol.
Substitution: Depending on the nucleophile, products can vary widely.
Scientific Research Applications
Isobutyl nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Research into its effects on biological systems, particularly its vasodilatory properties, is ongoing.
Medicine: While not commonly used in medicine, its vasodilatory effects are of interest for potential therapeutic applications.
Industry: It is used in the manufacture of perfumes and fragrances due to its pleasant odor. Additionally, it serves as a fuel additive to improve combustion efficiency.
Comparison with Similar Compounds
Isobutyl Nitrite: Often confused with isobutyl nitrate, isobutyl nitrite is used as a recreational inhalant and has different chemical properties and applications.
Amyl Nitrite: Another organic nitrite used medically for its vasodilatory effects.
Butyl Nitrite: Similar in structure and function to isobutyl nitrite but with a different alkyl group.
Uniqueness: this compound is unique in its specific applications in industry and research. Its distinct chemical structure and properties make it suitable for use as a solvent and reagent in organic synthesis, as well as a fuel additive. Unlike isobutyl nitrite, it is not commonly used as a recreational drug.
Properties
IUPAC Name |
2-methylpropyl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNXFUZKZLXPOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202655 | |
Record name | Isobutyl nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
543-29-3 | |
Record name | Isobutyl nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=543-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyl nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isobutyl nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyl nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYL NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/356EF349VI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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